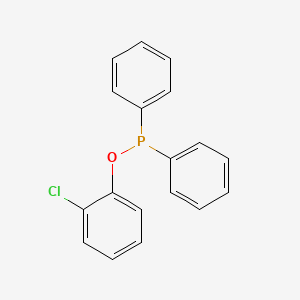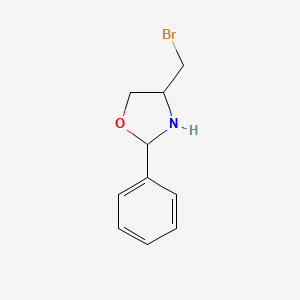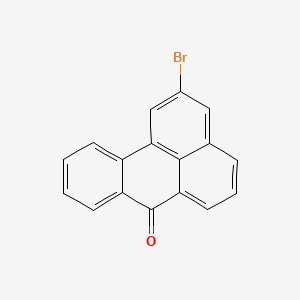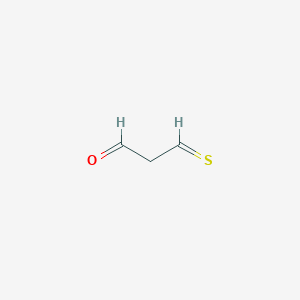
3-Sulfanylidenepropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfanylidenepropanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a thiocarbonyl group (C=S) attached to a propanal structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidenepropanal can be achieved through several methods. One common approach involves the reaction of propanal with sulfur-containing reagents under controlled conditions. For instance, the reaction of propanal with hydrogen sulfide (H₂S) in the presence of a catalyst can yield this compound. Another method involves the use of thiourea as a sulfur source, where propanal is reacted with thiourea in the presence of an acid catalyst to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Sulfanylidenepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Corresponding substituted products depending on the nucleophile used
Applications De Recherche Scientifique
3-Sulfanylidenepropanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 3-Sulfanylidenepropanal involves its interaction with specific molecular targets and pathways. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its biological activities, such as antimicrobial effects. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanal: A simple aldehyde with a similar structure but lacking the sulfur atom.
Thiourea: Contains a thiocarbonyl group but differs in its overall structure and reactivity.
Sulfoxides and Sulfones: Oxidized derivatives of sulfur-containing compounds with different chemical properties.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in research and industry .
Propriétés
Numéro CAS |
64371-74-0 |
|---|---|
Formule moléculaire |
C3H4OS |
Poids moléculaire |
88.13 g/mol |
Nom IUPAC |
3-sulfanylidenepropanal |
InChI |
InChI=1S/C3H4OS/c4-2-1-3-5/h2-3H,1H2 |
Clé InChI |
FWSRAGKXTNZFDH-UHFFFAOYSA-N |
SMILES canonique |
C(C=O)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


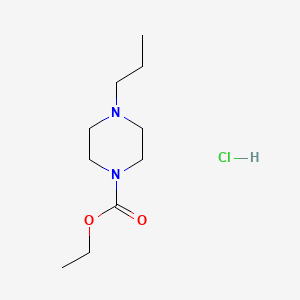
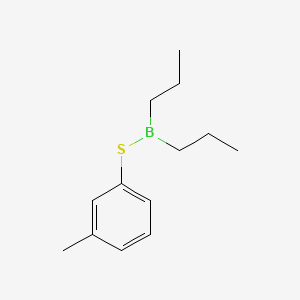




![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)
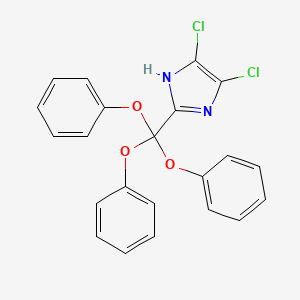
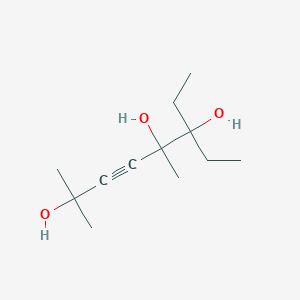
![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)

